molecular formula C7H10N2O B1419845 (3-cyclopropyl-1H-pyrazol-5-yl)methanol CAS No. 1281984-39-1

(3-cyclopropyl-1H-pyrazol-5-yl)methanol

Cat. No.: B1419845
CAS No.: 1281984-39-1
M. Wt: 138.17 g/mol
InChI Key: IOKIHFGBGDBSBB-UHFFFAOYSA-N
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Description

(3-Cyclopropyl-1H-pyrazol-5-yl)methanol (CAS: 1281984-39-1) is a pyrazole derivative with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol. Its IUPAC name is 1H-pyrazole-5-methanol, 3-cyclopropyl-, and it is commercially available with a purity of ≥95% . The compound features a pyrazole ring substituted with a cyclopropyl group at the 3-position and a hydroxymethyl (-CH₂OH) group at the 5-position. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced metabolic stability attributed to the cyclopropyl moiety.

The compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. For example, it has been incorporated into macrocyclic kinase inhibitors such as tert-butyl (6-((4-((3-cyclopropyl-1H-pyrazol-5-yl)amino)-5-methylpyrimidin-2-yl)amino)hexyl)carbamate, where it contributes to binding affinity and selectivity .

Properties

IUPAC Name

(3-cyclopropyl-1H-pyrazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-4-6-3-7(9-8-6)5-1-2-5/h3,5,10H,1-2,4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKIHFGBGDBSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801289447
Record name 5-Cyclopropyl-1H-pyrazole-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1281984-39-1
Record name 5-Cyclopropyl-1H-pyrazole-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1281984-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclopropyl-1H-pyrazole-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure Overview:

  • Starting Material: 3-cyclopropyl-1H-pyrazole or its derivatives.
  • Reagents: Formaldehyde (aqueous or paraformaldehyde) and an acid catalyst such as acetic acid or formic acid.
  • Conditions: Mild heating (around 50–80°C) under reflux, with continuous stirring.
  • Mechanism: The pyrazole ring undergoes electrophilic substitution at the 5-position via the formation of a hydroxymethyl intermediate.

Typical Reaction Conditions:

Parameter Details
Formaldehyde source 37% aqueous formaldehyde or paraformaldehyde
Catalyst Acetic acid or p-toluenesulfonic acid
Temperature 60–80°C
Reaction Time 4–8 hours
Solvent Usually water or a mixture of water and ethanol

Outcome:

This method yields (3-cyclopropyl-1H-pyrazol-5-yl)methanol with moderate to high yields, depending on reaction optimization, and is scalable for industrial applications.

Cyclocondensation of Hydrazines with Acetylenic Ketones

Another prominent route involves the cyclocondensation of hydrazines with acetylenic ketones, followed by reduction to the methanol derivative.

Stepwise Process:

  • Step 1: Synthesis of the pyrazole core via cyclocondensation.
  • Step 2: Functionalization at the 5-position to introduce the hydroxymethyl group.

Research Findings:

  • Guojing et al. reported that acetylenic ketones react with hydrazines to form pyrazoles, which can be further functionalized. The regioselectivity can be controlled by the choice of hydrazine and reaction conditions.

Reaction Conditions:

Parameter Details
Reagents Hydrazine hydrate, acetylenic ketones
Solvent Ethanol or acetic acid
Temperature 80–120°C
Catalyst Sometimes copper salts or acids

Advantages:

  • High regioselectivity.
  • Compatibility with various substituents.
  • Potential for further functionalization to introduce hydroxymethyl groups.

Multistep Synthesis via Pyrazoline Intermediates

This approach involves initial formation of pyrazolines, which are then oxidized or reduced to the desired hydroxymethyl derivative.

Methodology:

  • Step 1: Condensation of hydrazines with α,β-unsaturated carbonyl compounds to form pyrazolines.
  • Step 2: Oxidative aromatization or reduction to convert pyrazolines to pyrazoles with hydroxymethyl groups.

Research Data:

  • Guojing et al. demonstrated that oxidation of pyrazolines with oxidants like TBHP can lead to pyrazoles bearing hydroxymethyl groups at the 5-position.

Reaction Conditions:

Parameter Details
Oxidant TBHP or similar oxidants
Solvent Dichloromethane or ethanol
Temperature Room temperature to 50°C
Duration 2–6 hours

Catalytic Hydrogenation and Functionalization

A more advanced route involves catalytic hydrogenation of precursor compounds, followed by hydroxymethylation.

Procedure:

  • Hydrogenate a suitable precursor under catalytic conditions (e.g., Pd/C).
  • Functionalize the resulting intermediate with formaldehyde or paraformaldehyde.

Research Insights:

  • This method allows for precise control over substitution patterns and can be optimized for high yield and purity.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Advantages Limitations
Hydroxymethylation 3-cyclopropyl-1H-pyrazole Formaldehyde, acid catalyst Mild heating (50–80°C), 4–8 hrs Simple, scalable Moderate yields, regioselectivity
Cyclocondensation Hydrazine + acetylenic ketone Hydrazine hydrate, acetylenic ketone 80–120°C, ethanol High regioselectivity Multi-step, requires purification
Pyrazoline oxidation Pyrazolines TBHP or oxidants Room temp to 50°C Good for functionalization Overoxidation risk
Catalytic hydrogenation Precursors H2, Pd/C Ambient to 50°C Precise control Requires specialized equipment

Chemical Reactions Analysis

(3-Cyclopropyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(3-Cyclopropyl-1H-pyrazol-5-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-cyclopropyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential effects on cellular processes and signaling pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility: The hydroxymethyl group in this compound enhances aqueous solubility compared to non-polar derivatives like 4-bromo-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole, which contains a lipophilic trifluoropropoxymethyl group . Amino and hydroxy substituents (e.g., in 5-amino-3-hydroxy-1H-pyrazole derivatives) further improve solubility and enable coordination with metal ions, broadening applications in catalysis .

Role of Cyclopropyl Groups: The cyclopropyl group in this compound improves metabolic stability by resisting oxidative degradation, a feature critical for in vivo efficacy in kinase inhibitors . This contrasts with compounds lacking cyclopropyl moieties, such as urea-based MK13, which may exhibit shorter half-lives .

Biological Activity: Pyrazole derivatives with extended aromatic systems (e.g., benzimidazole-pyrazole hybrids) demonstrate enhanced kinase inhibition due to increased π-π stacking and hydrogen bonding interactions . However, this compound’s smaller size allows greater flexibility in macrocyclic drug design .

Key Observations:

  • Synthetic Accessibility: this compound is often synthesized as an intermediate in multi-step reactions, with yields for final kinase inhibitors ranging from 19% to 42% . This contrasts with simpler pyrazole derivatives (e.g., 5-amino-3-hydroxy-1H-pyrazoles), which are synthesized in higher yields (50–70%) .
  • Pharmacokinetics: The cyclopropyl moiety in this compound derivatives mitigates rapid hepatic clearance, whereas polar groups in 5-amino-3-hydroxy-1H-pyrazoles may accelerate renal excretion .

Biological Activity

(3-cyclopropyl-1H-pyrazol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

The primary target of this compound is the serine/threonine-protein kinase/endoribonuclease IRE1 . This enzyme is crucial for cellular stress responses, particularly in the endoplasmic reticulum (ER). Upon sensing unfolded proteins, IRE1 activates its endoribonuclease domain, which splices XBP1 mRNA to produce a transcription factor that regulates the unfolded protein response (UPR) . By modulating this pathway, this compound enhances cellular adaptation to stress and promotes homeostasis.

Enzyme Interactions

This compound exhibits inhibitory effects on key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions lead to a reduction in prostaglandin synthesis, thereby demonstrating anti-inflammatory properties .

Cellular Effects

The compound influences various cellular processes, including:

  • Gene Expression : Modulates the expression of genes related to inflammation and apoptosis.
  • Cell Signaling : Affects signaling pathways that regulate cell survival and proliferation.

These effects are particularly relevant in the context of diseases characterized by inflammation and apoptosis dysregulation .

In vitro Studies

In laboratory settings, this compound has shown stability under standard conditions, which is essential for its potential therapeutic applications. Studies indicate that low doses can exert therapeutic effects, including anti-inflammatory and analgesic properties .

Animal Models

Research involving animal models has demonstrated that varying dosages of the compound can lead to different biological outcomes. For instance:

  • Low Doses : Exhibited significant anti-inflammatory effects.
  • High Doses : Indicated potential toxicity or adverse effects.

This dosage-dependent behavior highlights the importance of careful dosing in therapeutic contexts .

Applications in Scientific Research

This compound has several applications across various fields:

Field Application
Chemistry Serves as a building block for synthesizing complex heterocyclic compounds.
Biology Investigated for antimicrobial and anti-inflammatory activities.
Medicine Explored as a pharmaceutical intermediate in drug development.
Industry Used in synthesizing various industrial chemicals and materials.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound against various pathogens. In vitro tests demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antibiotic agent .

Anti-Cancer Properties

The compound's pyrazole framework has been linked to anti-proliferative activities against several cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance potency against specific cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-cyclopropyl-1H-pyrazol-5-yl)methanol
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